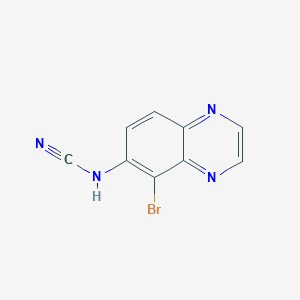

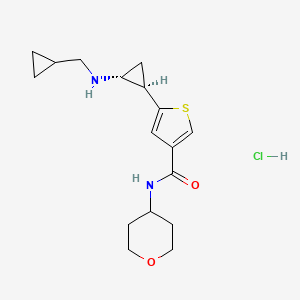

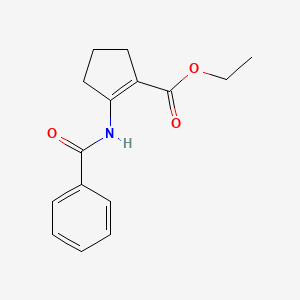

![molecular formula C7H7N3O B3324317 (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol CAS No. 1824400-75-0](/img/structure/B3324317.png)

(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol

Vue d'ensemble

Description

“(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol” is a heterocyclic compound . It is part of the pyrazolopyridine family, which includes two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .Chemical Reactions Analysis

The chemical reactions of pyrazolo[3,4-b]pyridine derivatives have been studied extensively . The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 .Applications De Recherche Scientifique

Supramolecular Chemistry :

- A study reported the synthesis and characterization of a triple-strand helical supramolecular complex formed between Tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I), demonstrating the compound's potential in creating complex molecular architectures (Lam et al., 1997).

Structural Chemistry :

- Research on isomorphous methyl- and chloro-substituted small heterocyclic analogues of the compound showed adherence to the chlorine-methyl exchange rule, highlighting its structural variability (Rajni Swamy et al., 2013).

Organometallic Chemistry :

- A study involving the reaction of derivatives of 1H-Pyrazolo[3,4-b]pyridin-5-yl with platinum group metal complexes provided insights into their spectral and structural characteristics, contributing to the knowledge in organometallic chemistry (Sairem et al., 2012).

Medicinal Chemistry :

- Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridines, have been extensively studied for their biomedical applications, with over 300,000 such compounds described in literature, including patents. This review covers the diversity of substituents, synthetic methods, and biomedical applications of these compounds (Donaire-Arias et al., 2022).

Material Science and Photoluminescence :

- An efficient method for synthesizing pyrazolo[3,4-b]thieno[2,3-e]pyridine derivatives was developed, featuring donor-π-conjugated acceptor fluorescent activity systems. This study is significant for the development of materials with specific photoluminescent properties (Yao et al., 2014).

Antimicrobial and Antitumor Activities :

- Research involving the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation in multi-component reactions demonstrated their antimicrobial and antitumor activities, indicating potential applications in pharmaceuticals (El-Borai et al., 2012).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for “(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-5-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-4-5-1-6-3-9-10-7(6)8-2-5/h1-3,11H,4H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGGWCRLSSCPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C=NN2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

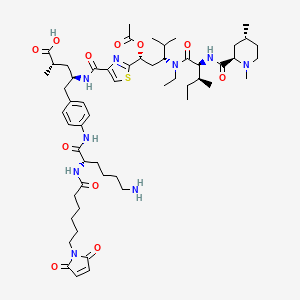

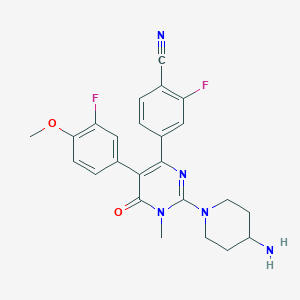

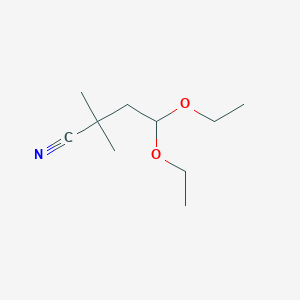

![tert-Butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B3324280.png)

![[2-(1H-Indol-6-yloxy)ethyl]dimethylamine](/img/structure/B3324305.png)

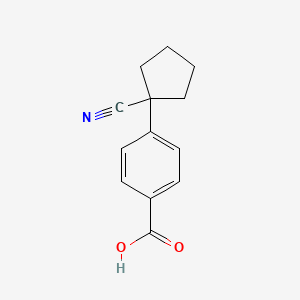

![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)